3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
Overview
Description
3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1303889-72-6 . It has a molecular weight of 193.63 . The IUPAC name for this compound is 3-(3-aminopropyl)-2,4-imidazolidinedione hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The InChI code for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is 1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Microwave-Assisted Synthesis
One study demonstrates the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with natural α-amino acids, highlighting a novel synthetic route for imidazolidine derivatives (Brouillette et al., 2007).
Antinociceptive Effects
Research on the antinociceptive effects of hydantoin derivatives in mice suggests potential therapeutic applications for imidazolidine-2,4-dione compounds in treating neuropathic pain (Queiroz et al., 2015).
Crystal Structure Analysis
A study on the synthesis and crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provides insights into the molecular conformation and potential for pharmaceutical intermediates (Aydin et al., 2013).
Synthesis and Biological Activity
Another area of research includes the synthesis and evaluation of imidazolidine-2,4-dione derivatives for hypoglycemic activity, suggesting the potential of these compounds in diabetes treatment (Hussain et al., 2015).
Material Science Applications
Imidazolidine-2,4-dione derivatives have also been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of these compounds beyond pharmaceutical applications (Elbarki et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFFVHFRCXIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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